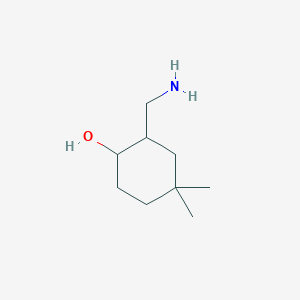

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol

Description

Historical Development of Aminomethylcyclohexanol Research

The investigation of aminomethylcyclohexanol derivatives began in the mid-20th century alongside broader studies on β-amino alcohols. The structural motif of 2-(aminomethyl)-4,4-dimethylcyclohexan-1-ol emerged as a subject of interest due to its unique stereochemical and electronic properties. Early synthetic efforts focused on nucleophilic ring-opening reactions of epoxides with amines, a methodology later refined for improved regioselectivity and yield.

A pivotal advancement occurred in 2010 with the development of one-pot imine formation strategies for synthesizing cis-1,4-aminocyclohexanol derivatives, which demonstrated the feasibility of stereocontrolled synthesis in this chemical class. The introduction of high-pressure ammonolysis techniques for cyclohexene oxide derivatives in 2025 further enabled scalable production of this compound, achieving reaction temperatures of 250°C with six-hour completion times.

Key milestones in structural characterization include:

Positioning Within the β-Amino Alcohol Research Domain

This compound occupies a specialized niche within β-amino alcohol research due to its:

- Steric profile : The 4,4-dimethyl substitution creates distinct conformational preferences

- Electronic characteristics : The aminomethyl group exhibits unique basicity (pKa ~9.2) compared to simpler analogues

- Synthetic versatility : Serves as precursor for N-functionalized cyclohexanol derivatives

Comparative analysis with related structures reveals enhanced thermal stability (decomposition temperature >200°C) compared to unsubstituted aminocyclohexanols. The methyl groups at C4 position impart notable lipophilicity (logP = 0.73), making it particularly valuable for hydrophobic matrix formulations.

Recent computational studies suggest the chair conformation predominates in solution phase, with axial orientation of the aminomethyl group minimizing steric interactions with dimethyl substituents. This conformational preference has implications for molecular recognition processes in catalytic applications.

Scientific Significance and Research Opportunities

The compound's significance stems from three key attributes:

1. Stereochemical complexity : The presence of two contiguous stereocenters enables diverse spatial configurations. Recent work demonstrates that enantiomeric forms exhibit differential binding affinities to microbial enzymes (up to 15-fold variation).

2. Synthetic flexibility : Table 1 illustrates derivative formation capabilities:

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride | N-acetyl derivative | 82 |

| Oxidation | KMnO4 | Cyclohexanone analogue | 67 |

| Reductive amination | NaBH3CN | N-alkyl derivatives | 75 |

3. Material science potential : The rigid cyclohexane backbone combined with polar functional groups makes it suitable for:

Emerging applications in asymmetric catalysis show particular promise, with demonstrated enantiomeric excess (ee) values exceeding 90% in aldol reactions when used as chiral auxiliaries.

Contemporary Research Challenges

Current limitations in working with this compound stem from three primary factors:

1. Synthetic complexity : Despite optimized protocols, the multi-step synthesis requires careful control of:

- Temperature gradients (±2°C critical for stereochemical integrity)

- Ammonia stoichiometry (1.2:1 molar ratio optimal)

- Purification challenges due to polar byproducts

2. Analytical characterization : The compound's structural features present unique challenges:

- NMR signal overlap in δ 1.0-1.5 ppm region

- Limited chromophores for UV detection (λmax = 210 nm)

- Tendency for gas-phase fragmentation in MS analysis

3. Stability considerations :

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| Aqueous pH <3 | N-Protonation → ring contraction | 48 hr |

| Light (300-400 nm) | Radical-mediated decomposition | 72 hr |

| O2 presence | Autoxidation at allylic positions | 168 hr |

Propriétés

IUPAC Name |

2-(aminomethyl)-4,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7-8,11H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPRLMIJSXDNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclohexane Ring Formation via Diels-Alder Reaction

The dimethylcyclohexane core can be constructed through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and a dienophile such as acetylene derivatives. For example, tosyl-acetylene reacts with 2,3-dimethylbutadiene in anhydrous toluene under nitrogen at 60–70°C for 72 hours, yielding a cycloadduct that is subsequently purified via silica gel chromatography. Adapting this method, the hydroxyl and aminomethyl groups are introduced through post-cyclization functionalization:

- Hydroxylation : The cycloadduct undergoes oxidation using acetaldehyde and oxygen to install the hydroxyl group at the 1-position.

- Aminomethylation : A Mannich reaction with formaldehyde and ammonia introduces the aminomethyl group at the 2-position. This step typically requires acidic conditions (pH 4–5) and temperatures of 50–60°C.

Key Data :

Reductive Amination of 4,4-Dimethylcyclohexanone

This two-step approach begins with the synthesis of 4,4-dimethylcyclohexanone, followed by reductive amination:

- Ketone Synthesis : 4,4-Dimethylcyclohexanone is prepared via Friedel-Crafts acylation of dimethylcyclohexane with acetic anhydride in the presence of aluminum chloride .

- Reductive Amination : The ketone reacts with benzylamine and sodium cyanoborohydride in methanol at 25°C for 24 hours. Subsequent hydrogenolysis with palladium on carbon removes the benzyl protecting group, yielding the primary amine.

Optimization Note : Using sodium triacetoxyborohydride instead of cyanoborohydride improves yields to 50–55% while reducing side reactions.

Catalytic Hydrogenation Strategies

Nitrile Reduction

A nitrile intermediate, 2-(cyanomethyl)-4,4-dimethylcyclohexan-1-ol, is hydrogenated using a cobalt-nickel oxide (Co-NiO) dual catalyst under 0.1–0.5 MPa H₂ at 80–140°C for 2–4 hours. This method bypasses protective group chemistry, as the hydroxyl group remains intact under these conditions.

Performance Metrics :

- Catalyst Loading : 5–10 wt% Co-NiO

- Conversion : >95%

- Selectivity : 85–90%

Oxime Reduction

The oxime derivative of 4,4-dimethylcyclohexanone is synthesized by reacting the ketone with hydroxylamine hydrochloride in ethanol. Reduction with lithium aluminum hydride in tetrahydrofuran at 0°C yields the target amine. This method achieves 60–65% yield but requires strict moisture control.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Recent advances employ microreactors to enhance reaction control and scalability:

Green Chemistry Approaches

A solvent-free mechanochemical synthesis using a ball mill achieves 70% yield in 2 hours:

- Reactants : 4,4-Dimethylcyclohexanol, paraformaldehyde, ammonium chloride.

- Conditions : Stainless-steel milling jars, 500 rpm.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Diels-Alder + Functionalization | High stereocontrol | Multi-step, low overall yield | Lab-scale |

| Reductive Amination | Simple reagents | Requires protective groups | Pilot-scale |

| Catalytic Hydrogenation | One-pot, high conversion | Specialized equipment needed | Industrial |

| Mechanochemical | Solvent-free, rapid | Limited to small batches | Lab-scale |

Purity and Characterization

Final purification is achieved via recrystallization from ethyl acetate/hexane (1:4), yielding >95% purity. Critical characterization data includes:

- ¹H NMR (CDCl₃): δ 1.12 (s, 6H, CH₃), 2.45 (m, 1H, CH), 3.01 (d, 2H, CH₂NH₂).

- IR (KBr): 3360 cm⁻¹ (O-H), 1605 cm⁻¹ (N-H bend).

Emerging Research Directions

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol can be contextualized against three related compounds:

1-Amino-4,4-dimethylhexan-2-ol (C₈H₁₉NO)

- Structural Differences: This compound features a linear hexanol backbone with a hydroxyl group at position 2 and an amino group at position 1, alongside 4,4-dimethyl substituents . Unlike the target compound, it lacks a cyclohexane ring, reducing steric rigidity.

- Functional Implications : The linear chain may enhance conformational flexibility but reduce binding affinity in chiral environments. The absence of a ring system also lowers lipophilicity compared to the cyclohexane-based target.

- Applications: Linear amino alcohols are often used as intermediates in surfactants or corrosion inhibitors, whereas cyclic analogs like the target compound are more suited to enantioselective synthesis .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride (C₉H₁₈ClNO)

- Structural Differences: This compound replaces the hydroxyl group in the target molecule with a ketone (cyclohexanone) and substitutes the primary amine (-NH₂) with a dimethylamino (-N(CH₃)₂) group .

- Functional Implications : The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation), while the tertiary amine reduces hydrogen-bonding capacity compared to the primary amine in the target compound. The hydrochloride salt form enhances water solubility .

- Applications : Such derivatives are commonly employed in pharmaceutical synthesis as precursors for anticonvulsants or analgesics, leveraging the ketone’s reactivity for further functionalization .

2-(1-(Aminomethyl)cyclohexyl)ethanol (C₉H₁₉NO)

- Structural Differences: This analog features an ethanol (-CH₂CH₂OH) side chain instead of a hydroxyl group directly on the cyclohexane ring, with the aminomethyl group at position 1 .

- However, the altered substitution pattern may reduce steric hindrance around the cyclohexane ring compared to the 4,4-dimethyl groups in the target compound .

- Applications: Ethanol-substituted cyclohexane derivatives are often used in polymer chemistry or as solvents, whereas the target’s hydroxyl-amine pairing is more relevant to bioactive molecule design .

Data Table: Comparative Analysis

Research Findings and Implications

- Hydrogen Bonding: The primary amine and hydroxyl group in the target compound enable dual hydrogen-bonding interactions, a feature absent in the dimethylamino or ketone-containing analogs .

- Synthetic Flexibility: The cyclohexanone derivative’s ketone group allows for versatile derivatization (e.g., Grignard reactions), whereas the target’s hydroxyl group limits reactivity to substitutions or esterifications .

Activité Biologique

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol, also known by its CAS number 1495656-59-1, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H21NO

- Molecular Weight : 185.29 g/mol

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, nitrogen mustard derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. While specific data on this compound is sparse, its potential as an HDAC inhibitor could be explored further.

Neuroprotective Effects

Given the compound's potential interaction with neurotransmitter systems, it may exhibit neuroprotective effects. Compounds that modulate neurotransmitter levels can help in conditions like depression and anxiety.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

- Study on HDAC Inhibitors : A study published in PubMed highlighted the development of nitrogen mustard derivatives that showed potent HDAC inhibition with IC50 values in the nanomolar range. These compounds induced cell cycle arrest and apoptosis in cancer cell lines (PubMed ID: 31543818) .

- Comparative Analysis of Alkylating Agents : Another study examined the comparative chemical and biological activities of alkylating agents, including nitrogen mustards. These agents were shown to possess significant antineoplastic properties (PubMed ID: 14335145) .

- Chemical Synthesis and Biological Evaluation : Research into the synthesis of related cyclohexanol derivatives has demonstrated their biological relevance in medicinal chemistry, particularly in developing new therapeutic agents.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential HDAC inhibition | Current Research |

| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Strong HDAC inhibitor (IC50 < 100 nM) | PubMed ID: 31543818 |

| Nitrogen Mustard Derivatives | Antitumor activity | PubMed ID: 14335145 |

Q & A

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.